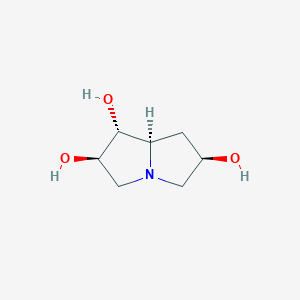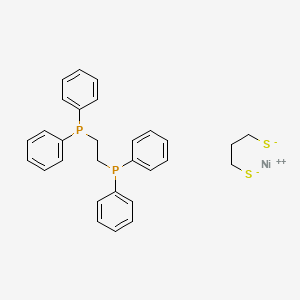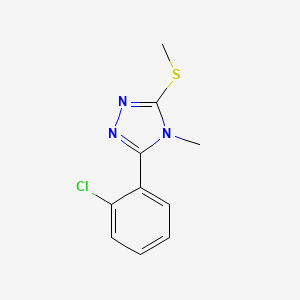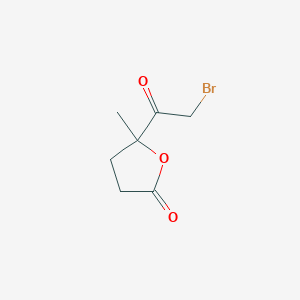
5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one is an organic compound with a unique structure that includes a furan ring substituted with a bromoacetyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one typically involves the bromination of 2-acetyl-5-methylfuran. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of solvents such as carbon tetrachloride or acetic acid, and the presence of radical initiators like 2,2’-azobisisobutyronitrile can enhance the reaction selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
化学反応の分析
Types of Reactions
5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids.
科学的研究の応用
5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
作用機序
The mechanism of action of 5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one involves its reactivity due to the presence of the bromoacetyl group. This group can participate in various chemical reactions, such as nucleophilic substitution, where it acts as an electrophile. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound.
類似化合物との比較
Similar Compounds
Methyl 2-bromoacetate: Another compound with a bromoacetyl group, used in similar synthetic applications.
2-(Bromoacetyl)-5-methylfuran: A closely related compound with similar reactivity and applications.
Uniqueness
5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
特性
分子式 |
C7H9BrO3 |
|---|---|
分子量 |
221.05 g/mol |
IUPAC名 |
5-(2-bromoacetyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C7H9BrO3/c1-7(5(9)4-8)3-2-6(10)11-7/h2-4H2,1H3 |
InChIキー |
SUXAHCFZMLVEEI-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=O)O1)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



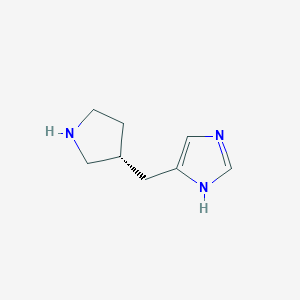

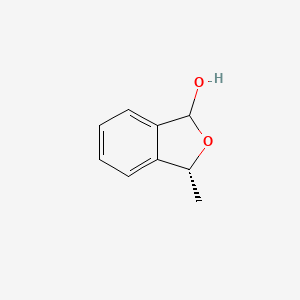
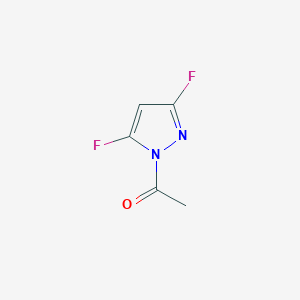
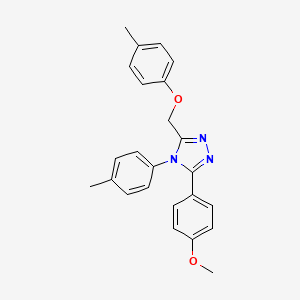
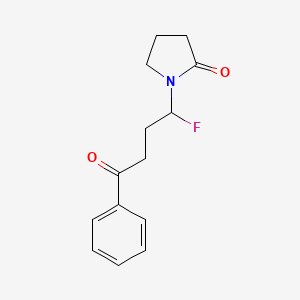
![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874590.png)

